molecular formula C18H15NO2S2 B2845767 3-Ethyl-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 359899-51-7

3-Ethyl-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2845767
CAS No.: 359899-51-7
M. Wt: 341.44
InChI Key: RBUVZCMLXDRKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 2-sulfanylidene-1,3-thiazolidin-4-one core. Rhodanine-based compounds are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties . The target compound features a 3-ethyl substitution at the N3 position and a 3-phenoxyphenyl group at the C5 methylidene position. These substituents influence its electronic, steric, and lipophilic properties, which are critical for biological interactions.

Properties

IUPAC Name

3-ethyl-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S2/c1-2-19-17(20)16(23-18(19)22)12-13-7-6-10-15(11-13)21-14-8-4-3-5-9-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUVZCMLXDRKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethyl-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its diverse biological activities. This compound features a thiazolidinone ring, which is known for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H15NO2S2C_{18}H_{15}NO_2S_2 with a molecular weight of approximately 341.5 g/mol. The compound's structure includes a thiazolidinone core with an ethyl group and a phenoxyphenylmethylene substituent, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial activity. In vitro studies indicated that this compound shows effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

Thiazolidinones have been investigated for their anticancer properties. Studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound activates caspase pathways and upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors.

Case Study: MCF-7 Cell Line
In a study assessing the cytotoxic effects on MCF-7 cells, treatment with the compound at concentrations of 10 µM and 20 µM resulted in a significant reduction in cell viability after 48 hours.

Concentration (µM) Cell Viability (%)
0100
1070
2040

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, administration of the compound reduced paw edema significantly compared to control groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It appears to modulate ROS levels, promoting apoptosis in cancer cells.
  • Cytokine Regulation : By affecting cytokine production, it plays a role in reducing inflammation.

Comparison with Similar Compounds

Key Observations :

  • Conversely, electron-donating groups (e.g., methoxy in ) may improve solubility or alter binding kinetics.
  • Stereochemistry: The Z/E configuration of the exo-methylene group, influenced by reaction conditions (e.g., acetic acid vs. ethanol), affects molecular geometry and bioactivity .

Structure-Activity Relationships (SAR) :

  • Hydrogen Bonding: Morpholinoimino substituents () introduce H-bond donors/acceptors, critical for target interactions.
  • Bulkiness: The 3-phenoxyphenyl group in the target compound may sterically hinder binding to shallow protein pockets compared to smaller substituents like 4-ethylphenyl in S764582 .

Physical and Crystallographic Properties

Compound Name Density (g/cm³) Boiling Point (°C) Crystal Packing Features
Target Compound ~1.47* ~496.6* Likely C–H⋯O hydrogen bonds (inferred)
3-Allyl-5-(3-bromobenzylidene) N/A N/A Inverted dimers via C–H⋯O interactions
3-Ethyl-5-(4-methoxy-3-nitro) 1.47 (predicted) 496.6 (predicted) Predicted planar π-system

*Predicted based on analogs . Crystallography: Substituents like bromo () or nitro () influence molecular tilt (e.g., 5.86° dihedral angle in bromo analog) and dimer formation. The phenoxy group in the target compound may promote π-π stacking or unique H-bond networks.

Computational and Preclinical Insights

  • Docking Studies: S764582 demonstrated strong binding to MXD3’s cavity, suggesting that substituent size and polarity are critical for affinity . The target compound’s phenoxy group may require computational optimization for fit.
  • Toxicity and Solubility: Lipophilic substituents (e.g., allyl, phenoxy) may improve bioavailability but risk off-target interactions. Derivatives with morpholinoimino groups () show balanced solubility due to polar moieties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.